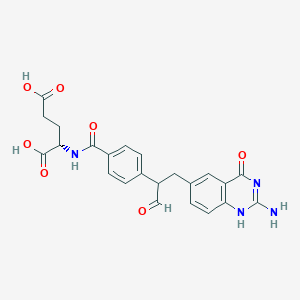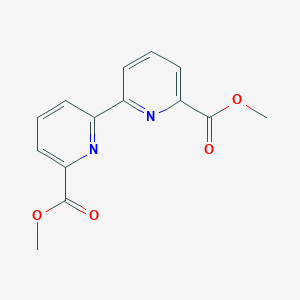
氟莫昔夫
描述
科学研究应用
作用机制
氟甲氧西林通过与青霉素结合蛋白结合发挥作用,青霉素结合蛋白是细菌细胞壁合成所必需的 . 这种结合阻止了肽聚糖合成的转肽步骤,导致细胞壁生物合成的抑制,最终导致细菌细胞死亡 . 氟甲氧西林对产生超广谱β-内酰胺酶的细菌特别有效,这些细菌会降解其他β-内酰胺类抗生素 .
类似化合物:
头孢美唑: 另一种具有类似抗菌活性的β-内酰胺类抗生素.
头孢西丁: 一种具有相当疗效的希夫霉素类抗生素.
美罗培南: 一种碳青霉烯类抗生素,通常用作替代方案.
独特之处: 氟甲氧西林因其对超广谱β-内酰胺酶的稳定性和广谱活性而独树一帜 . 与其他一些β-内酰胺类抗生素不同,氟甲氧西林对革兰氏阳性和革兰氏阴性细菌(包括厌氧菌)均有效 .
生化分析
Biochemical Properties
Flomoxef plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan chains in bacterial cell walls. By binding to these proteins, Flomoxef disrupts the cell wall synthesis, leading to bacterial cell lysis and death . Additionally, Flomoxef exhibits stability to β-lactamases, enzymes produced by bacteria that can inactivate many β-lactam antibiotics .
Cellular Effects
Flomoxef affects various types of cells and cellular processes. It has been shown to exhibit bactericidal activity against extended-spectrum beta-lactamase-producing Escherichia coli and Klebsiella pneumoniae . Flomoxef influences cell function by inhibiting cell wall synthesis, which is critical for bacterial growth and division. This inhibition leads to cell lysis and death, effectively reducing the bacterial load in infections .
Molecular Mechanism
The molecular mechanism of Flomoxef involves its binding to penicillin-binding proteins (PBPs) in bacterial cell walls. This binding inhibits the transpeptidation reaction, which is essential for cross-linking peptidoglycan chains. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death . Flomoxef’s unique structure, with an oxygen substitution for sulfur and a 7-α-methoxy group in the cephalosporin core, contributes to its high antibacterial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flomoxef have been observed to change over time. Studies have shown that Flomoxef exhibits time-dependent bactericidal activity at low concentrations and concentration-dependent activity at high concentrations . The stability of Flomoxef in the presence of β-lactamases and its binding affinity to penicillin-binding proteins contribute to its sustained antibacterial activity over time . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating its potential for effective treatment of bacterial infections .
Dosage Effects in Animal Models
The effects of Flomoxef vary with different dosages in animal models. Studies have shown that the antibacterial activity of Flomoxef correlates with the time that the free drug concentration remains above the minimum inhibitory concentration (MIC) (fT>MIC) and the ratio of the area under the free drug concentration-time curve for a 24-hour period to the MIC (fAUC24/MIC) . Higher dosages of Flomoxef have been associated with increased bactericidal activity, while lower dosages may result in reduced efficacy . Toxic or adverse effects at high doses have also been observed, highlighting the importance of dosage optimization .
Metabolic Pathways
Flomoxef is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized in the liver and excreted primarily through the kidneys . The metabolic pathways of Flomoxef involve its conversion to inactive metabolites, which are then eliminated from the body . The effects of Flomoxef on metabolic flux and metabolite levels have been studied, indicating its role in altering bacterial metabolism and growth .
Transport and Distribution
Flomoxef is transported and distributed within cells and tissues through various mechanisms. It is known to penetrate well into tissues and body fluids, including the cerebrospinal fluid, making it effective for treating central nervous system infections . Flomoxef interacts with transporters and binding proteins that facilitate its distribution within the body . Its localization and accumulation in infected tissues contribute to its therapeutic efficacy .
Subcellular Localization
The subcellular localization of Flomoxef is primarily within the bacterial cell wall, where it exerts its antibacterial activity. Flomoxef targets penicillin-binding proteins (PBPs) located in the bacterial cell membrane, inhibiting cell wall synthesis . This targeting is facilitated by specific binding interactions and post-translational modifications that direct Flomoxef to the bacterial cell wall . The subcellular localization of Flomoxef is critical for its function and effectiveness in treating bacterial infections .
准备方法
合成路线和反应条件: 氟甲氧西林的制备涉及几个关键步骤。 一种方法包括将氟甲氧西林中间体酸化以获得反应液,然后进行水洗、萃取和无菌过滤 . 最终产品通过溶剂析出结晶步骤获得,确保纯度高于99.90% .
工业生产方法: 在工业环境中,氟甲氧西林钠通过在0-10°C的温度下向氟甲氧西林酸中添加碳酸氢钠溶液并搅拌,直到反应溶液的pH值达到4.2-5.2 . 然后萃取、脱色、过滤该溶液,得到纯度至少为99%的氟甲氧西林钠 .
化学反应分析
反应类型: 氟甲氧西林经历各种化学反应,包括:
氧化: 氟甲氧西林可以在特定条件下被氧化,尽管对此方面的详细研究有限。
还原: 氟甲氧西林的还原反应不太常见。
取代: 氟甲氧西林可以发生取代反应,特别是涉及其侧链。
常见试剂和条件:
氧化: 通常涉及过氧化氢等氧化剂。
取代: 可以涉及卤素或其他亲核试剂等试剂。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,取代反应可以生成具有修饰侧链的各种衍生物。
相似化合物的比较
Cefmetazole: Another β-lactam antibiotic with similar antibacterial activity.
Cefoxitin: A cephamycin antibiotic with comparable efficacy.
Meropenem: A carbapenem antibiotic often used as an alternative.
Uniqueness: Flomoxef is unique due to its stability against extended-spectrum β-lactamases and its broad-spectrum activity . Unlike some other β-lactam antibiotics, flomoxef is effective against both Gram-positive and Gram-negative bacteria, including anaerobes .
属性
IUPAC Name |
(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-3-[[1-(2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-7-methoxy-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N6O7S2/c1-29-15(18-8(25)6-31-13(16)17)11(28)23-9(10(26)27)7(4-30-12(15)23)5-32-14-19-20-21-22(14)2-3-24/h12-13,24H,2-6H2,1H3,(H,18,25)(H,26,27)/t12-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRBTBZOWWGKMK-DOMZBBRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)O)NC(=O)CSC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@]1([C@@H]2N(C1=O)C(=C(CO2)CSC3=NN=NN3CCO)C(=O)O)NC(=O)CSC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N6O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048845 | |
| Record name | Flomoxef | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
496.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99665-00-6 | |
| Record name | Flomoxef | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99665-00-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flomoxef [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099665006 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flomoxef | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11935 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flomoxef | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLOMOXEF | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9E5U5XF42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does flomoxef exert its antibacterial effect?
A: Flomoxef, like other β-lactam antibiotics, targets penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis. [, , ] By binding to these enzymes, flomoxef disrupts peptidoglycan cross-linking, ultimately leading to bacterial cell death.
Q2: What are the structural features of flomoxef?
A: Flomoxef is characterized by its oxacephem core structure, distinguished by an oxygen atom replacing the sulfur atom found in traditional cephalosporins. [, ] It also possesses a [1-(2-hydroxyethyl)-1H-tetrazol-5-yl] thiomethyl (HTT) side chain at the 3'-position and a difluoromethylthioacetamide group at the 7β-position. []
Q3: How is flomoxef absorbed and distributed in the body?
A: Flomoxef is administered intravenously or intramuscularly and exhibits good tissue penetration. [, ] Studies have shown its distribution into various tissues, including liver, bone, and middle ear mucosa. [, , ]
Q4: What is the primary route of elimination for flomoxef?
A: Flomoxef is primarily excreted unchanged through the kidneys. [] This makes dosage adjustments necessary in patients with impaired renal function. [, ]
Q5: How do the pharmacokinetic properties of flomoxef change in elderly patients?
A: Elderly patients tend to exhibit prolonged flomoxef half-life, lowered clearance, and elevated area under the curve compared to younger individuals. [] This suggests slower metabolism and elimination in the elderly.
Q6: Is flomoxef effective against extended-spectrum β-lactamase (ESBL)-producing bacteria?
A: Flomoxef has shown promising in vitro and in vivo activity against some ESBL-producing Enterobacteriaceae, particularly those carrying CTX-M-type ESBLs. [, , , , ] This makes it a potential alternative to carbapenems in specific clinical settings.
Q7: What types of infections has flomoxef been studied in?
A: Flomoxef has been investigated in various infections, including bloodstream infections, urinary tract infections, surgical site infections, and neonatal sepsis. [, , , , , , ]
Q8: Are there any advantages to using flomoxef over other antibiotics, such as carbapenems?
A: In certain settings, flomoxef presents potential advantages as a carbapenem-sparing agent, particularly for infections caused by susceptible ESBL-producing bacteria. [, , ] Additionally, unlike some other β-lactams, flomoxef has not been associated with significant hemostatic defects. []
Q9: What are the known mechanisms of resistance to flomoxef?
A: Resistance to flomoxef can emerge through various mechanisms, including the production of certain β-lactamases (e.g., metallo-β-lactamases, AmpC β-lactamases), porin mutations leading to reduced permeability, and overexpression of efflux pumps. [, , ]
Q10: Is there a risk of developing cross-resistance between flomoxef and other antibiotics?
A: Yes, cross-resistance between flomoxef and other β-lactam antibiotics, particularly those with similar mechanisms of action, is possible. [, ] This highlights the importance of susceptibility testing before initiating treatment.
Q11: Are there specific patient populations where flomoxef use warrants caution?
A: Caution is advised when administering flomoxef to patients with a history of hypersensitivity to β-lactam antibiotics or those with pre-existing liver dysfunction. [, ]
Q12: Are there ongoing studies exploring novel flomoxef combinations?
A: Yes, ongoing research investigates the efficacy of flomoxef in combination with other antibiotics, such as fosfomycin and amikacin, for treating neonatal sepsis in resource-limited settings. [, , ] These combinations aim to address the rising threat of multidrug-resistant bacteria.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



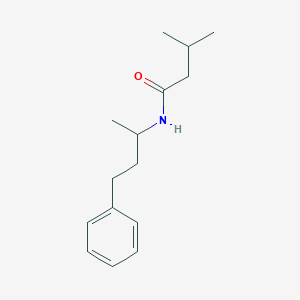
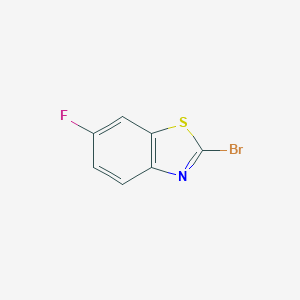
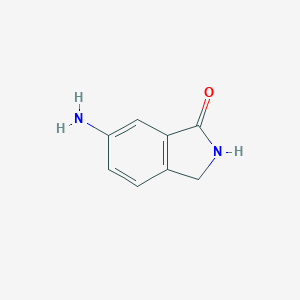
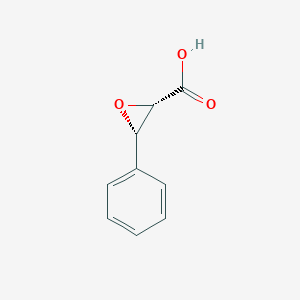
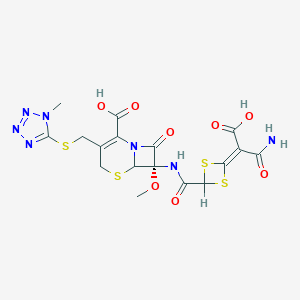
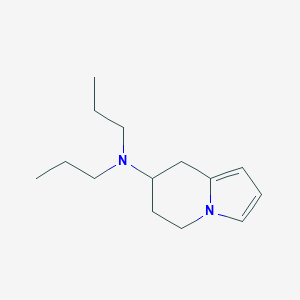
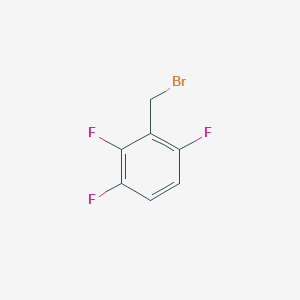
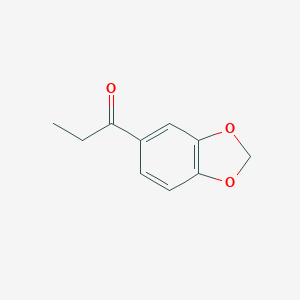
![6-Methoxy-3-[4-(N-benzyloxycarbonyl)piperidinyl]-1,2-benzisoxazole](/img/structure/B131748.png)
![Methyl 2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B131752.png)
